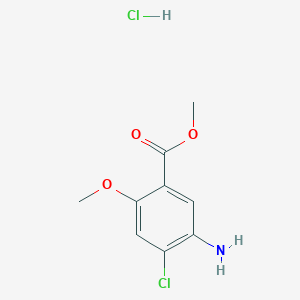

5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride

Description

5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride is a benzoic acid derivative with a methyl ester group and hydrochloride salt. Its structure includes:

- Chloro substituent (-Cl) at position 4, contributing to steric and electronic effects.

- Methoxy group (-OCH₃) at position 2, influencing lipophilicity and metabolic stability.

- Methyl ester (-COOCH₃) at the carboxylic acid position, a common prodrug strategy to improve bioavailability.

- Hydrochloride salt, which enhances water solubility and stability for pharmaceutical applications.

This compound is likely used in drug development, leveraging its substituents for targeted bioactivity. Below, it is compared with structurally similar ester hydrochlorides and benzoic acid derivatives.

Properties

IUPAC Name |

methyl 5-amino-4-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTBHLRIQCCCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride typically involves the following steps:

Nitration: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including recrystallization and chromatography to achieve high purity.

Quality Control: Ensuring the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives or other oxidized forms.

Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules. It can be utilized in various chemical reactions due to its functional groups, facilitating the creation of derivatives with enhanced properties.

2. Biology:

- Biological Activity Studies: Research has focused on its interactions with biomolecules, revealing potential biological activities such as enzyme inhibition and receptor modulation. The compound's structure allows it to bind to specific enzymes or receptors, altering their activity and affecting metabolic pathways.

3. Medicine:

- Therapeutic Investigations: The compound is being studied for its potential therapeutic properties, including:

- Antimicrobial Effects: Similar compounds have shown effectiveness against various bacteria and fungi.

- Anti-inflammatory Properties: It may inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases.

- Anticancer Activity: Preliminary studies indicate antiproliferative effects against cancer cell lines.

4. Industrial Applications:

- Dyes and Pigments Production: The compound is also used in manufacturing dyes and pigments due to its chemical stability and reactivity.

Case Studies

1. Antimicrobial Activity:

- Studies have demonstrated that derivatives of benzoic acid exhibit antimicrobial properties. For instance, related compounds were tested against various bacterial strains, showing significant inhibition rates.

2. Anti-inflammatory Effects:

- Research indicates that this compound can reduce inflammation markers in vitro, suggesting its potential role in developing anti-inflammatory medications.

3. Anticancer Activity:

- A study highlighted the antiproliferative effects of similar compounds against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong efficacy.

4. Enzyme Interaction Studies:

- Enzyme assays revealed that 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride could inhibit specific enzymes linked to metabolic disorders, suggesting therapeutic potential in managing conditions like diabetes or obesity.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Table 1: Key Structural and Functional Comparisons

Key Observations:

Hydrochloride Salts : All compounds utilize HCl to enhance solubility. For example, Nω-Nitro-L-arginine methyl ester hydrochloride is used in enzyme assays due to its stability in aqueous buffers .

Ester Functionalization : Methyl esters (-COOCH₃) are prevalent, acting as prodrug moieties or stabilizing intermediates. The thiophene derivative in uses this group for antineoplastic activity.

Substituent Diversity: Electron-withdrawing groups (e.g., -Cl, -NO₂) modulate electronic properties and binding affinity. Amino groups (-NH₂) enhance hydrogen bonding, critical for target engagement (e.g., CNS drugs in ). Heterocycles (e.g., thiophene in ) alter ring strain and metabolic pathways compared to benzene analogs.

Notable Findings:

- Bioactivity : The thiophene derivative’s antineoplastic action contrasts with the CNS-targeted yohimbane analog, highlighting substituent-driven therapeutic divergence .

- Analytical Utility : Methyl esters like methyl 4-hydroxy benzoate serve as TLC standards, underscoring their role in quality control .

Biological Activity

5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula , features an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a methyl ester functional group. Its unique structure suggests various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several steps:

- Nitration : The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group using reducing agents.

- Esterification : The carboxylic acid group is esterified with methanol.

- Hydrochloride Formation : The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : It may bind to the active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : The compound can interact with cell surface receptors, affecting signal transduction mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzoic acid, including this compound, possess antimicrobial properties. For instance, compounds similar to 5-Amino-4-chloro-2-methoxy-benzoic acid have been evaluated for their effectiveness against various bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its utility in treating inflammatory diseases .

Case Studies

- Anticancer Activity : A study on related compounds demonstrated significant antiproliferative effects against cancer cell lines. For example, derivatives similar to 5-Amino-4-chloro-2-methoxy-benzoic acid were tested against human cancer cells, showing IC50 values in the low micromolar range .

- Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound could inhibit specific enzymes linked to metabolic disorders. Such findings underscore its potential as a therapeutic agent in metabolic syndrome management .

Comparative Analysis

To better understand the uniqueness of 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | Similar structure but lacks methyl ester | Moderate antimicrobial activity | Commonly used as a reference compound |

| 5-Amino-2-chloro-4-methoxybenzoic acid | Differently substituted | Limited activity reported | Another positional isomer |

| 2-Amino-5-chloro-4-methoxybenzoic acid | Another isomer | Antiproliferative properties noted | Potential for further investigation |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reactants/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling + Hydrogenation | Glycine benzyl ester, Pd/C, H₂ | 75 | >95 | |

| Direct Esterification | Methanol, HCl, reflux | 68 | 90-98 |

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:

Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA) .

- GC/MS : Derivatize with BSTFA for volatility; compare retention times and fragmentation patterns to standards (e.g., methyl ester derivatives in ).

- NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8-4.0 ppm; aromatic protons at δ 6.5-7.5 ppm) .

Q. Table 2: Key Analytical Parameters

Advanced: How to resolve spectral data contradictions (e.g., unexpected peaks in GC/MS)?

Methodological Answer:

Discrepancies often arise from impurities or incomplete derivatization. For example, GC/MS of methyl esters may show co-eluting peaks from residual solvents or side products (e.g., 8-methoxy octanoic acid methyl ester in ). Mitigation steps:

Repurify via column chromatography (silica gel, ethyl acetate/hexane).

Re-derivatize under controlled conditions (e.g., BSTFA at 60°C for 1 hour).

Cross-validate with LC-MS/MS to confirm molecular ion consistency .

Q. Table 3: Example Data Conflict Resolution

| Observed Issue | Likely Cause | Resolution Strategy |

|---|---|---|

| Extra GC/MS peak at 12.5 min | Incomplete esterification | Repeat reaction with excess HCl |

| Broad NMR aromatic signals | Solvent residue | Dry under high vacuum overnight |

Advanced: How does storage condition variability impact compound stability?

Methodological Answer:

The hydrochloride salt form enhances stability but is hygroscopic. Degradation studies should include:

- Thermal stability : Store at -20°C; avoid >25°C to prevent decomposition (t₁/₂ = 6 months at 4°C vs. 1 month at 25°C) .

- Light sensitivity : Use amber vials; UV exposure leads to demethylation (confirmed by HPLC peak shifts) .

- Humidity control : Desiccate with silica gel; >60% RH causes clumping and hydrolysis .

Q. Table 4: Stability Under Variable Conditions

| Condition | Degradation Rate (t₁/₂) | Major Degradant |

|---|---|---|

| 25°C, dry, dark | 30 days | Demethylated byproduct |

| 4°C, desiccated | 180 days | None detected |

| 40°C, 75% RH | 7 days | Hydrolyzed carboxylic acid |

Advanced: How to design metabolic precursor studies for this compound?

Methodological Answer:

As seen in metoclopramide metabolite research , the compound’s amino and methoxy groups make it a candidate for metabolic conjugation (e.g., glucuronidation). Experimental design should include:

In vitro models : Liver microsomes (human/rat) incubated with NADPH/UDPGA cofactors.

Analytical workflow : Quench reactions with ice-cold acetonitrile, analyze via UPLC-QTOF for phase I/II metabolites .

Controls : Include omeprazole (CYP1A2 inducer) to assess enzyme-specific pathways.

Q. Table 5: Metabolic Study Parameters

| Model | Incubation Time | Key Metabolites Identified |

|---|---|---|

| Human microsomes | 60 min | Glucuronide conjugate (m/z 432) |

| Rat hepatocytes | 120 min | N-Oxide (m/z 289), demethylated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.